molecular formula C25H21F2N7O2 B2709083 Chembl4530588 CAS No. 1207019-64-4

Chembl4530588

Cat. No. B2709083
CAS RN: 1207019-64-4
M. Wt: 489.487
InChI Key: OKRMXIMQGOAFON-UHFFFAOYSA-N
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Description

The description would typically include the compound’s chemical name, its molecular formula, and possibly its structure. Information about its biological activity or its role as a drug target might also be included .


Synthesis Analysis

This would involve a review of the chemical reactions used to synthesize the compound. The analysis could include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

The molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and other structural features .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Comprehensive Bioactivity Database for Drug Discovery

ChEMBL is a pivotal resource in the domain of drug discovery, offering a vast collection of bioactivity data concerning drug-like bioactive compounds. It supports a wide array of chemical biology and drug-discovery research endeavors through its detailed records, which include binding, functional, and ADMET information. The database's significance lies in its ability to curate and standardize data from primary literature, facilitating research across diverse fields by providing access to over 5.4 million bioactivity measurements, involving more than 1 million compounds and 5200 protein targets. This extensive dataset is accessible through various means, including a web-based interface, data downloads, and web services, underscoring its utility in fostering scientific exploration and innovation in drug development processes (Gaulton et al., 2011).

Integration and Accessibility of Chemical Data

The evolution of ChEMBL reflects its growing repository and the integration of new bioactivity data sources, enhancing its applicability not just in medicinal chemistry but also in adjacent areas such as crop protection and neglected disease research. The database's expansion to include data from diverse sources like patent applications and deposited datasets underscores its role in bridging scientific discovery with practical applications. Through continuous improvements and the introduction of new features, such as the use of ontologies for assay and target annotation and the inclusion of clinical candidate targets, ChEMBL remains at the forefront of facilitating comprehensive chemical biology research and drug discovery initiatives (Gaulton et al., 2016).

Streamlining Access to Drug Discovery Data

ChEMBL's web services exemplify the database's commitment to enhancing the accessibility and utility of its data for the scientific community. By offering streamlined access to a broader spectrum of data and introducing new functionalities, these services empower researchers to construct applications and workflows pertinent to drug discovery and chemical biology. The development of utility services for common cheminformatics methods further exemplifies ChEMBL's dedication to supporting the scientific research ecosystem, enabling a more efficient exploration of chemical and biological data (Davies et al., 2015).

Facilitating Crop Protection Research

The inclusion of a specialized dataset for crop protection research within ChEMBL highlights its versatility and its potential to impact areas beyond human health. By integrating bioactivity data for compounds with insecticidal, fungicidal, and herbicidal properties, ChEMBL extends its reach to agricultural science, offering valuable insights for the development of safer and more effective crop protection agents. This initiative not only broadens the applicability of the database but also underscores the importance of chemical data in addressing global challenges related to food security and agricultural sustainability (Gaulton et al., 2015).

Safety and Hazards

This would involve identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

11-(4-fluorophenyl)-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N7O2/c26-18-7-5-17(6-8-18)20-15-22-24-29-34(25(36)32(24)13-14-33(22)28-20)16-23(35)31-11-9-30(10-12-31)21-4-2-1-3-19(21)27/h1-8,13-15H,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRMXIMQGOAFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)F)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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